Ruboxistaurin mesylate Ruboxistaurin mesylate Orally active protein kinase C β (PKC-β) specific inhibitor; a salt form that is five times more water-soluble than its hydrochloride salt. The hydrochloride salt of LY 333531  is available as well. 
Brand Name: Vulcanchem
CAS No.: 192050-59-2
VCID: VC0196799
InChI: InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1
SMILES: CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Molecular Formula: C29H32N4O6S
Molecular Weight: 564.7 g/mol

Ruboxistaurin mesylate

CAS No.: 192050-59-2

Inhibitors

VCID: VC0196799

Molecular Formula: C29H32N4O6S

Molecular Weight: 564.7 g/mol

Ruboxistaurin mesylate - 192050-59-2

CAS No. 192050-59-2
Product Name Ruboxistaurin mesylate
Molecular Formula C29H32N4O6S
Molecular Weight 564.7 g/mol
IUPAC Name (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid
Standard InChI InChI=1S/C28H28N4O3.CH4O3S/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4)/t18-;/m0./s1
Standard InChIKey DUHQBKLTAVUXFF-FERBBOLQSA-N
Isomeric SMILES CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
SMILES CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Canonical SMILES CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O
Description Orally active protein kinase C β (PKC-β) specific inhibitor; a salt form that is five times more water-soluble than its hydrochloride salt. The hydrochloride salt of LY 333531  is available as well. 
Synonyms LY 333531 mesylate; Ruboxistaurin mesylate
PubChem Compound 11577725
Last Modified Nov 11 2021
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